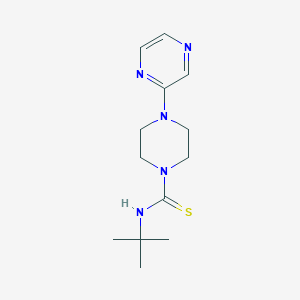
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazine moiety and a carbothioamide group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide typically involves the reaction of tert-butyl piperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a thiocarbamoyl chloride to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- N-tert-Butyl-4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazine and carbothioamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89007-55-6 |
|---|---|
Fórmula molecular |
C13H21N5S |
Peso molecular |
279.41 g/mol |
Nombre IUPAC |
N-tert-butyl-4-pyrazin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H21N5S/c1-13(2,3)16-12(19)18-8-6-17(7-9-18)11-10-14-4-5-15-11/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
Clave InChI |
XZQILJBKNXDZES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=S)N1CCN(CC1)C2=NC=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














